(R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl
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Overview
Description
®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl is a chiral amine compound that features a fluorinated aromatic ring and a pentylamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and pentan-1-amine.
Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl: The enantiomer of the compound with potentially different biological activity.
1-(5-Fluoro-2-methylphenyl)pentan-1-amine: The non-chiral version of the compound.
1-(5-Fluoro-2-methylphenyl)pentan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C12H19ClFN |
---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2;/h6-8,12H,3-5,14H2,1-2H3;1H/t12-;/m1./s1 |
InChI Key |
IAYXWPMPDWITTR-UTONKHPSSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
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